N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16317020
InChI: InChI=1S/C19H17N3O4/c23-18(12-5-6-16-17(9-12)26-11-25-16)20-7-8-21-19(24)14-10-22-15-4-2-1-3-13(14)15/h1-6,9-10,22H,7-8,11H2,(H,20,23)(H,21,24)
SMILES:
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

CAS No.:

Cat. No.: VC16317020

Molecular Formula: C19H17N3O4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide -

Specification

Molecular Formula C19H17N3O4
Molecular Weight 351.4 g/mol
IUPAC Name N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1H-indole-3-carboxamide
Standard InChI InChI=1S/C19H17N3O4/c23-18(12-5-6-16-17(9-12)26-11-25-16)20-7-8-21-19(24)14-10-22-15-4-2-1-3-13(14)15/h1-6,9-10,22H,7-8,11H2,(H,20,23)(H,21,24)
Standard InChI Key XBXUMTREPCJOGE-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Introduction

Structural Features

The compound contains:

  • A benzodioxole group, contributing to its aromaticity and potential bioactivity.

  • An indole moiety, a common feature in pharmacologically active compounds.

  • A carboxamide functional group, enhancing hydrogen bonding capabilities.

Synthetic Pathway

The synthesis involves:

  • Reaction of a benzodioxole derivative with an indole-based carboxylic acid to form an intermediate.

  • Coupling with an amine group to produce the final compound.

Analytical Characterization

The compound is typically characterized using:

  • NMR Spectroscopy: 1H^1H and 13C^13C NMR confirm the structure by identifying chemical shifts corresponding to the benzodioxole, indole, and amide groups .

  • Mass Spectrometry (MS): Confirms the molecular weight of 408.4 g/mol .

  • Infrared (IR) Spectroscopy: Detects characteristic amide and aromatic stretching vibrations.

Potential Applications

The compound's structure suggests potential applications in:

  • Anticancer Activity: The indole moiety is known for its cytotoxic effects against tumor cells, making it a candidate for further evaluation .

  • Antimicrobial Properties: Amide-containing derivatives have shown promise as antimicrobial agents due to their ability to interact with bacterial enzymes .

Mechanism of Action

The compound likely interacts with biological macromolecules via:

  • Hydrogen bonding through its amide groups.

  • Aromatic stacking interactions involving the benzodioxole and indole rings.

ADMET Analysis

Using computational tools such as SwissADME:

  • The compound exhibits favorable absorption and distribution profiles.

  • Predicted low toxicity suggests potential for therapeutic use .

Pharmacokinetics

Key features include:

  • High lipophilicity due to aromatic groups.

  • Moderate solubility, which can be optimized for drug formulation.

Comparative Data Table

PropertyValue/DescriptionReference
Molecular FormulaC21H20N4O5C_{21}H_{20}N_4O_5
Molecular Weight408.4 g/mol
Key Functional GroupsBenzodioxole, Indole, Carboxamide
Biological ActivityAnticancer, Antimicrobial
Analytical MethodsNMR, MS, IR

Research Significance

This compound represents a promising scaffold for drug discovery due to its structural complexity and potential bioactivity. Further studies are needed to explore its full pharmacological profile, optimize its drug-like properties, and evaluate its efficacy in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator